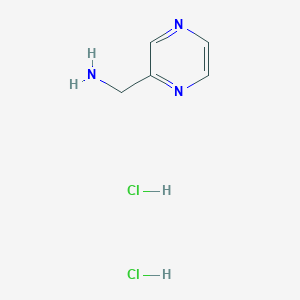

Pyrazin-2-ylmethanamine dihydrochloride

説明

Pyrazin-2-ylmethanamine dihydrochloride: is a chemical compound with the molecular formula C5H9Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

準備方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of Pyrazin-2-ylmethanamine dihydrochloride typically begins with pyrazine.

Reaction with Formaldehyde: Pyrazine is reacted with formaldehyde and hydrogen chloride to form Pyrazin-2-ylmethanamine.

Formation of Dihydrochloride Salt: The resulting Pyrazin-2-ylmethanamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions:

Oxidation: Pyrazin-2-ylmethanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Pyrazin-2-ylmethanone.

Reduction: Pyrazin-2-ylmethanol.

Substitution: Halogenated derivatives of Pyrazin-2-ylmethanamine

科学的研究の応用

Medicinal Chemistry

Pyrazin-2-ylmethanamine dihydrochloride is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of pyrazin-2-ylmethanamine exhibit significant antibacterial properties against various strains of bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

- Neuroprotective Effects : Research has indicated that pyrazine derivatives may possess neuroprotective properties. One study highlighted its potential in mitigating oxidative stress in neuronal cells, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Probes

The compound serves as a biochemical probe in research to elucidate the function of specific enzymes and receptors. Its ability to selectively bind to biological targets allows researchers to study metabolic pathways and cellular processes more effectively.

Drug Development

Given its structural characteristics, this compound is being explored for the development of novel pharmaceuticals targeting various diseases. Its derivatives are being synthesized and tested for their efficacy against cancer cells, showcasing promising results in preliminary trials .

Synthesis of Complex Molecules

In the chemical industry, this compound is utilized as a building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and functional group transformations, making it valuable for producing specialty chemicals .

Material Science

The compound's unique properties contribute to its use in developing advanced materials. It can be incorporated into polymers or coatings that require specific chemical resistance or stability under varying conditions .

Case Studies

作用機序

The mechanism of action of Pyrazin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Pyrazin-2-ylmethanamine: The base form without the dihydrochloride salt.

Pyrazinamide: A related compound used as an antituberculosis agent.

Pyrrolopyrazine derivatives: Compounds with similar pyrazine rings but different substituents.

Uniqueness:

- Pyrazin-2-ylmethanamine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility and reactivity.

- Its specific structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry .

生物活性

Pyrazin-2-ylmethanamine dihydrochloride, a compound derived from pyrazine, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound is a substituted amine that serves as a building block in the synthesis of more complex organic molecules. Its unique structure influences its reactivity and binding affinity to biological targets, making it valuable in medicinal chemistry and drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. The compound has been investigated for its potential as a ligand in biochemical assays, particularly in the context of drug discovery.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazine compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves inhibition of essential microbial enzymes .

- Anticancer Properties : Pyrazine derivatives have been explored for their anticancer activities. For instance, compounds containing a pyrazine core have demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

- Neuroprotective Effects : Some studies suggest that pyrazine derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Anticancer Activity

A study evaluating the anticancer potential of pyrazin-2-ylmethanamine derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines. The most promising compounds showed IC50 values in the low micromolar range, indicating potent activity against tumor growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17l | A549 | 0.98 |

| 17l | MCF-7 | 1.05 |

| 17l | HeLa | 1.28 |

These results highlight the compound's potential as a lead for further development in cancer therapeutics .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of pyrazine derivatives reported effective inhibition against Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrazine ring enhanced potency against bacterial strains.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 22 | 0.2 | Mycobacterium tuberculosis |

| 23 | 0.5 | Staphylococcus aureus |

These findings underscore the potential application of this compound in developing new antimicrobial agents .

Q & A

Q. What are the recommended safety protocols for handling Pyrazin-2-ylmethanamine dihydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, full-coverage lab coats, and safety goggles. Inspect gloves for integrity before use to avoid skin contact .

- Respiratory Protection: Use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 masks (EU) for particulate filtration. For higher exposure risks, employ OV/AG/P99 cartridges (US) or ABEK-P2 filters (EU) .

- Environmental Controls: Work in a fume hood with local exhaust ventilation to minimize airborne exposure. Prevent spills from entering drains or water systems .

- Emergency Measures: Install safety showers and eyewash stations. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers synthesize this compound, and what are the critical parameters to monitor during synthesis?

Answer:

- Synthetic Route: A validated method involves substituting morpholine with pyrazin-2-ylmethanamine in carboximidamide synthesis (e.g., Example 134 in EP patents). Reactants like 3-chloro-4-fluorophenyl derivatives are used under controlled amidation conditions .

- Critical Parameters:

- Reaction Temperature: Maintain 60–80°C to optimize yield while avoiding decomposition.

- pH Control: Use buffered solutions (pH 6–7) to stabilize intermediates.

- Purification: Employ column chromatography (silica gel, methanol/chloroform eluent) followed by recrystallization in ethanol to isolate the dihydrochloride salt .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Answer:

- Purity Assessment: Use HPLC with a C18 column (UV detection at 254 nm) to achieve >97% purity, as per Certificate of Analysis (COA) standards .

- Structural Confirmation:

Q. What strategies can be employed to resolve contradictions in reported pharmacological activities of this compound derivatives?

Answer:

- Comparative Receptor Profiling: Conduct radioligand binding assays (e.g., -spiperone for dopamine D2 receptors) to compare affinities across studies .

- Dose-Response Analysis: Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC values under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis: Cross-reference data from patent literature (e.g., imidazo[4,5-b]pyridine derivatives ) with peer-reviewed studies to identify methodological divergences (e.g., solvent effects, assay sensitivity).

Q. How should researchers design experiments to investigate the stability of this compound under varying physiological conditions?

Answer:

- Accelerated Stability Studies: Expose the compound to pH 1–9 buffers (simulating gastrointestinal and plasma environments) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months to assess long-term stability .

- Light Sensitivity: Conduct photostability tests under ICH Q1B guidelines (1.2 million lux-hours) to evaluate UV-induced degradation .

Q. What methodological approaches are suitable for elucidating the mechanism of action of this compound in receptor binding studies?

Answer:

- In Silico Docking: Use AutoDock Vina to model interactions with dopamine D2 or 5-HT receptors. Validate predictions with site-directed mutagenesis .

- Functional Assays: Measure intracellular cAMP levels (ELISA) in HEK293 cells expressing target receptors to assess agonist/antagonist activity .

- Kinetic Studies: Perform Schild regression analysis to determine competitive vs. noncompetitive inhibition modes .

特性

IUPAC Name |

pyrazin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h1-2,4H,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAGTKHCRLEUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601241 | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122661-25-0 | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。